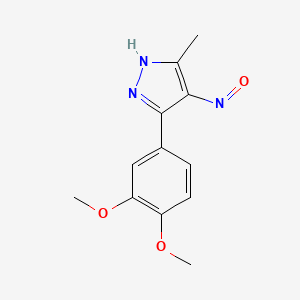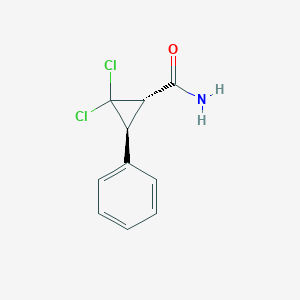
(1S,3S)-2,2-Dichloro-3-phenylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3S)-2,2-Dichloro-3-phenylcyclopropane-1-carboxamide is a chiral cyclopropane derivative. This compound is characterized by its unique three-membered ring structure, which imparts significant strain and reactivity. The presence of two chlorine atoms and a phenyl group further enhances its chemical properties, making it a valuable compound in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-2,2-Dichloro-3-phenylcyclopropane-1-carboxamide typically involves the cyclopropanation of suitable precursors. One common method is the reaction of phenylacetylene with dichlorocarbene, generated in situ from chloroform and a strong base like sodium hydroxide. The resulting dichlorocyclopropane intermediate is then subjected to amide formation using an appropriate amine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,3S)-2,2-Dichloro-3-phenylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles in an S_N2 mechanism.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Substitution: Formation of substituted cyclopropane derivatives.
Reduction: Formation of cyclopropane alcohols or amines.
Oxidation: Formation of carboxylic acids or ketones.
Applications De Recherche Scientifique
(1S,3S)-2,2-Dichloro-3-phenylcyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1S,3S)-2,2-Dichloro-3-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The strained cyclopropane ring can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,3R)-2,2-Dichloro-3-phenylcyclopropane-1-carboxamide: Differing only in stereochemistry, this compound may exhibit different reactivity and biological activity.
2,2-Dichloro-3-phenylcyclopropane-1-carboxylic acid: Lacks the amide group, leading to different chemical properties and applications.
2,2-Dichloro-3-phenylcyclopropane-1-methanol:
Uniqueness
The unique combination of the cyclopropane ring, dichloro substitution, and phenyl group in (1S,3S)-2,2-Dichloro-3-phenylcyclopropane-1-carboxamide imparts distinct chemical and biological properties. Its chiral nature adds another layer of complexity, making it a valuable compound for stereochemical studies and applications.
Propriétés
Numéro CAS |
646995-58-6 |
|---|---|
Formule moléculaire |
C10H9Cl2NO |
Poids moléculaire |
230.09 g/mol |
Nom IUPAC |
(1S,3S)-2,2-dichloro-3-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C10H9Cl2NO/c11-10(12)7(8(10)9(13)14)6-4-2-1-3-5-6/h1-5,7-8H,(H2,13,14)/t7-,8+/m1/s1 |
Clé InChI |
HFJNVUSRKMKBFE-SFYZADRCSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@H]2[C@H](C2(Cl)Cl)C(=O)N |
SMILES canonique |
C1=CC=C(C=C1)C2C(C2(Cl)Cl)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(4-Fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12584987.png)


![1-[2-(Acetyloxy)-1-ethoxy-1-oxopropan-2-yl]pyridin-1-ium](/img/structure/B12585009.png)

![[(3-tert-Butylcyclopenta-2,4-dien-1-ylidene)methyl]benzene](/img/structure/B12585027.png)
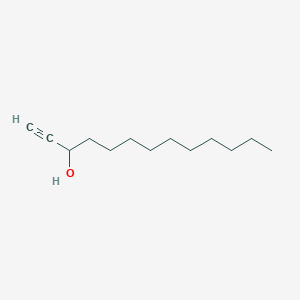
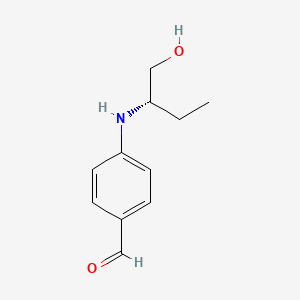
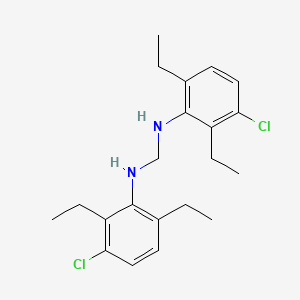
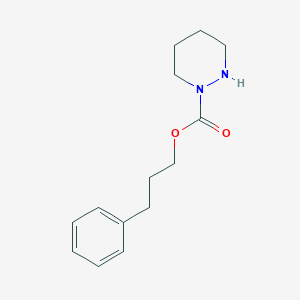
![(2r)-({[5-(4-Ethoxyphenyl)thiophen-2-Yl]sulfonyl}amino){1-[(1-Methylethoxy)carbonyl]piperidin-4-Yl}ethanoic Acid](/img/structure/B12585046.png)
![(2Z)-3-butyl-1,1-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]benzo[e]indole;perchlorate](/img/structure/B12585052.png)
